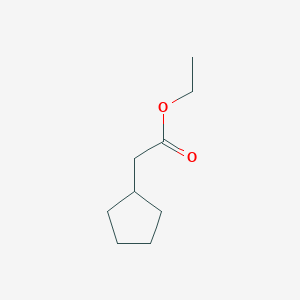

Ethyl 2-cyclopentylacetate

Descripción general

Descripción

Ethyl 2-cyclopentylacetate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from the reaction of cyclopentylacetic acid and ethanol. This compound is known for its applications in various scientific research fields, including pharmaceutical synthesis and fragrance creation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopentylacetate can be synthesized through the esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where cyclopentylacetic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this ester can yield alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Scientific Research Applications

ECA has been explored for its potential therapeutic properties. It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

- Case Study: Anticancer Activity

In vitro studies have shown that ECA and its derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction, suggesting potential for therapeutic applications in oncology.

Research has indicated that ECA may interact with various biomolecules, leading to potential biological activities. Its pharmacokinetic properties suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for drug development.

- Biochemical Analysis

ECA does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug metabolism.

Fragrance and Flavor Industry

ECA is utilized in the fragrance industry due to its pleasant aroma, enhancing sensory experiences in food and beverages. It acts as both a flavoring agent and a scent component.

- Case Study: Fragrance Formulation

ECA has been incorporated into various fragrance formulations, contributing to their olfactory profiles while maintaining stability under different conditions .

Polymer Chemistry

In polymer chemistry, ECA is employed to enhance the properties of specialty polymers. Its reactivity allows for modifications that improve flexibility and durability.

- Application Example

ECA is used in synthesizing functionalized polymers that exhibit desirable mechanical properties for industrial applications .

Agricultural Chemicals

The compound finds applications in developing agrochemicals, including pesticides and herbicides. Its unique chemical structure aids in creating environmentally safer alternatives.

Mecanismo De Acción

The mechanism of action of ethyl 2-cyclopentylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 2-cyclopentylacetate: Similar in structure but with a methyl group instead of an ethyl group.

Cyclopentylacetic acid: The parent acid from which this compound is derived.

Ethyl cyclopentylcarboxylate: Another ester with a similar cyclopentyl ring structure.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of the cyclopentyl ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry .

Actividad Biológica

Ethyl 2-cyclopentylacetate (ECA) is an organic compound characterized by its unique molecular structure, which includes a cyclopentyl group attached to an acetate moiety. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and fragrance synthesis. This article presents a comprehensive overview of the biological activity of ECA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

- Chemical Formula : C₉H₁₆O₂

- Molecular Weight : 156.23 g/mol

- CAS Number : 18322-54-8

- Structure : ECA is synthesized through the esterification of cyclopentylacetic acid with ethanol.

The precise mechanism of action for ECA remains largely unexplored. However, preliminary investigations suggest several potential pathways for its biological activity:

- Biochemical Interactions : ECA is believed to interact with various biomolecules, although specific targets have not been conclusively identified. Its structure may allow it to participate in biochemical processes typical of esters, such as hydrolysis or transesterification.

- Pharmacokinetics : ECA exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its ability to cross the BBB may enable it to influence neurological functions.

- Safety Profile : Initial studies indicate that ECA does not significantly inhibit major cytochrome P450 enzymes, which are crucial for drug metabolism. This property may suggest a favorable safety profile in terms of drug-drug interactions.

Antimicrobial Properties

Recent studies have indicated that ECA possesses antimicrobial properties. A study on various esters demonstrated that compounds similar to ECA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The effective concentration (EC) values were notably lower than those of traditional antibiotics, suggesting that ECA could serve as a potential alternative or adjunct in antimicrobial therapies.

Anti-inflammatory Effects

ECA has also been explored for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For example, a study on related esters showed a decrease in interleukin-6 (IL-6) levels when treated with these compounds.

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antibacterial efficacy of ECA against common pathogenic bacteria.

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Results : ECA demonstrated significant inhibition zones against S. aureus and E. coli, with EC values comparable to those of established antibiotics.

-

Case Study on Anti-inflammatory Activity :

- Objective : To investigate the effect of ECA on inflammatory cytokine production.

- Methodology : Human monocytes were treated with ECA, and cytokine levels were measured using ELISA.

- Results : Treatment with ECA resulted in a significant reduction in IL-6 production, indicating its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Significant inhibition against S. aureus and E. coli |

| Anti-inflammatory | ELISA on cytokine levels | Reduced IL-6 production in treated monocytes |

Propiedades

IUPAC Name |

ethyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSADESEDBCPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289671 | |

| Record name | Ethyl 2-cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18322-54-8 | |

| Record name | 18322-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclopentylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.